

# Lcq908 (Pradigastat): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Lcq908*

Cat. No.: *B610185*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Lcq908**, also known as Pradigastat, is a potent and selective small-molecule inhibitor of diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis, particularly in the intestine. By inhibiting this enzyme, **Lcq908** effectively reduces the absorption of dietary fats and subsequent chylomicron formation, leading to a significant reduction in plasma triglyceride levels. This technical guide provides a detailed overview of the chemical properties, structure, mechanism of action, and preclinical and clinical data related to **Lcq908**. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of metabolic diseases and drug development.

## Chemical Properties and Structure

**Lcq908** is a complex organic molecule with the following chemical and structural characteristics.

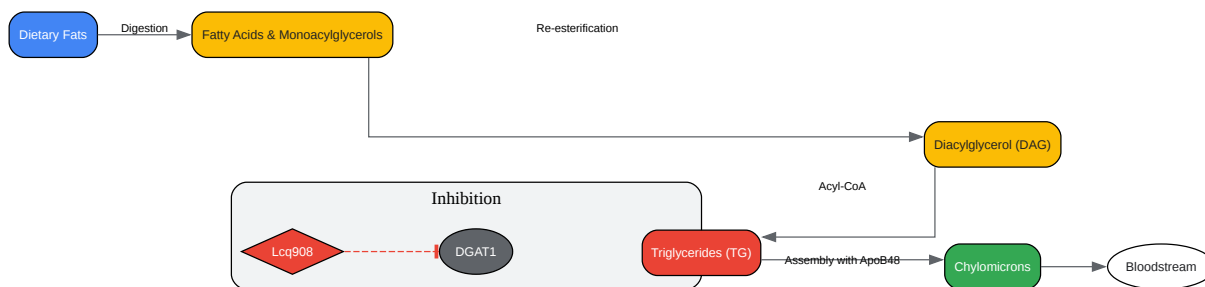
Table 1: Chemical and Physical Properties of **Lcq908**[\[1\]](#)

Property	Value
IUPAC Name	2-((1r,4r)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetic acid
Molecular Formula	C25H24F3N3O2
Molecular Weight	455.47 g/mol
CAS Number	956136-95-1[2]
Appearance	Not specified in provided results
Solubility	Very low in water (2.3 µg/mL) and in pH ranges 1-7 (< 13 µg/mL)[1]
Permeability (Caco-2)	Moderate-to-high[1]
Biopharmaceutical Classification System (BCS) Class	Class II[1]
SMILES	FC(F)(F)c1cc(ncc1)Nc1cc(ccn1)c1ccc(cc1)C1CCC(C(=O)O)CC1
InChI	InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33)/t16-,17-/m1/s1

## Mechanism of Action and Signaling Pathway

**Lcq908** exerts its therapeutic effect through the selective inhibition of diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a microsomal enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. This process is particularly active in the enterocytes of the small intestine, where it is essential for the absorption of dietary fats and their packaging into chylomicrons.

By inhibiting DGAT1, **Lcq908** blocks the synthesis of triglycerides in the intestine, thereby reducing the formation and secretion of chylomicrons into the bloodstream. This leads to a marked decrease in postprandial plasma triglyceride levels.



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DGAT1 Signaling Pathway and **Lcq908** Inhibition.

## Biological Activity

### In Vitro Inhibitory Activity

**Lcq908** has been shown to be a potent inhibitor of DGAT1 and also exhibits inhibitory activity against several drug transporters.

Table 2: In Vitro Inhibitory Activity of **Lcq908**

Target	IC50 (μM)
DGAT1	0.157
BCRP	5
OATP1B1	1.66
OATP1B3	3.34
OAT3	0.973

## Preclinical Pharmacokinetics

Pharmacokinetic studies of **Lcq908** have been conducted in several preclinical species, including rats, dogs, and monkeys. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for predicting its pharmacokinetic profile in humans.

Table 3: Single-Dose Pharmacokinetic Parameters of Pradigastat in Healthy Subjects and Preclinical Species[1][3][4]

Parameter	Human (40 mg oral)	Rat (10 mg/kg oral)	Dog (Not Specified)	Monkey (Not Specified)
Tmax (h)	~10[5]	8	Not Specified	Not Specified
Cmax (ng/mL)	350 ± 140	1290 ± 490	Not Specified	Not Specified
AUC (ng*h/mL)	22700 ± 9800	25800 ± 9700	Not Specified	Not Specified
t1/2 (h)	Long	18	Not Specified	Not Specified
Absolute Bioavailability (%)	~41[1]	Not Specified	Not Specified	Not Specified

Note: Data for dogs and monkeys were mentioned in literature but specific values were not found in a comprehensive table.

## Oral Formulation for Preclinical Studies

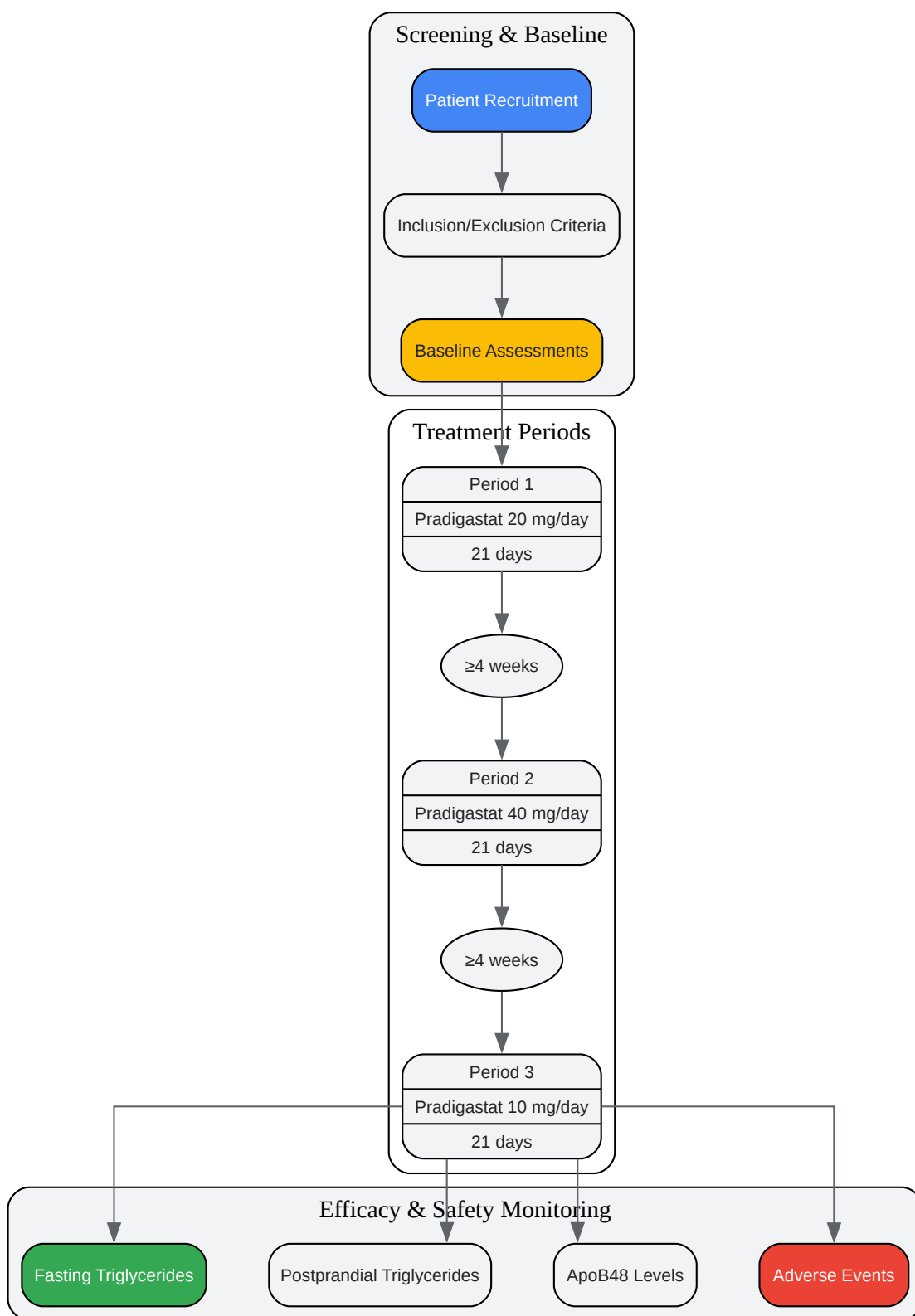
For preclinical oral administration, **Lcq908** has been formulated as a suspension. A common vehicle used in rat studies consists of 5% N-Methyl-2-pyrrolidone (NMP), 5% Captisol®, and 50 mM Tris buffer[3].

## Clinical Studies

A key clinical trial investigated the efficacy and safety of pradigastat in patients with familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia.

## Clinical Trial Workflow

The study was an open-label, sequential-treatment trial involving patients with FCS. The workflow is outlined below.



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Workflow of the Clinical Trial in FCS Patients.

## Experimental Protocols

### In Vitro DGAT1 Inhibition Assay (Enzyme-based)

This protocol is a representative method for determining the in vitro inhibitory activity of **Lcq908** against DGAT1.

Materials:

- Human DGAT1 enzyme (microsomal preparation)
- 1,2-Dioleoyl-sn-glycerol (DiG)
- [1-<sup>14</sup>C]Oleoyl-CoA
- Assay buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM MgCl<sub>2</sub>, 1 mM EDTA
- **Lcq908** stock solution (in DMSO)
- Scintillation cocktail
- Thin-layer chromatography (TLC) plates (silica gel)
- TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

- Prepare reaction mixtures in microcentrifuge tubes containing assay buffer and the desired concentration of **Lcq908** (or DMSO for control).
- Add DiG to the reaction mixture to a final concentration of 100 µM.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding [1-<sup>14</sup>C]Oleoyl-CoA to a final concentration of 10 µM.
- Incubate the reaction at 37°C for 15 minutes.
- Stop the reaction by adding 1.5 mL of isopropanol:heptane:water (80:20:2, v/v/v).

- Add 1 mL of heptane and 0.5 mL of water, vortex, and centrifuge to separate the phases.
- Spot an aliquot of the upper organic phase onto a TLC plate.
- Develop the TLC plate in the developing solvent.
- Visualize the radiolabeled lipids (triglycerides) using a phosphorimager.
- Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.
- Calculate the percent inhibition of DGAT1 activity by **Lcq908** compared to the control.

## Transporter Inhibition Assays (Cell-based)

This protocol provides a general methodology for assessing the inhibitory potential of **Lcq908** against BCRP, OATP1B1, OATP1B3, and OAT3.

### Materials:

- HEK293 or CHO cells stably overexpressing the transporter of interest (BCRP, OATP1B1, OATP1B3, or OAT3)
- Parental HEK293 or CHO cells (for control)
- Specific probe substrates for each transporter (e.g., [3H]-Estrone-3-sulfate for BCRP, [3H]-Estradiol-17 $\beta$ -glucuronide for OATP1B1/1B3, [3H]-Estrone-3-sulfate for OAT3)
- **Lcq908** stock solution (in DMSO)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
- Cell lysis buffer
- Scintillation cocktail

### Procedure:



- Seed the transporter-expressing cells and parental cells in 96-well plates and grow to confluence.
- On the day of the assay, wash the cells with assay buffer.
- Pre-incubate the cells with assay buffer containing various concentrations of **Lcq908** (or DMSO for control) for 10 minutes at 37°C.
- Initiate the uptake by adding the radiolabeled probe substrate to each well.
- Incubate for a specific time at 37°C (e.g., 5 minutes).
- Stop the uptake by aspirating the substrate solution and washing the cells rapidly with ice-cold assay buffer.
- Lyse the cells with cell lysis buffer.
- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the transporter-specific uptake by subtracting the uptake in parental cells from the uptake in transporter-expressing cells.
- Determine the percent inhibition of transporter activity by **Lcq908** at each concentration and calculate the IC<sub>50</sub> value.

## Conclusion

**Lcq908** (Pradigastat) is a well-characterized, potent, and selective inhibitor of DGAT1 with a clear mechanism of action. Its ability to significantly reduce postprandial hypertriglyceridemia has been demonstrated in both preclinical and clinical settings, particularly in the context of familial chylomicronemia syndrome. The data presented in this technical guide, including its chemical properties, biological activities, pharmacokinetic profile, and detailed experimental methodologies, provide a solid foundation for further research and development of this compound for the treatment of metabolic disorders characterized by elevated triglyceride levels. The provided diagrams and structured data tables are intended to facilitate a deeper understanding of **Lcq908** for scientists and researchers in the field.

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